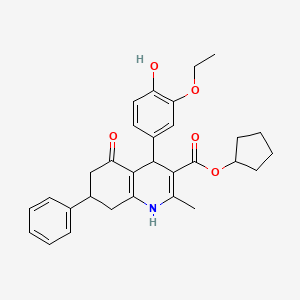

Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO5/c1-3-35-26-17-20(13-14-24(26)32)28-27(30(34)36-22-11-7-8-12-22)18(2)31-23-15-21(16-25(33)29(23)28)19-9-5-4-6-10-19/h4-6,9-10,13-14,17,21-22,28,31-32H,3,7-8,11-12,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGFRQDQXPSRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC5CCCC5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-component reactions. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in ethanol under ultrasound irradiation for approximately 55 minutes . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic route with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 1360869-92-6)

- Structural differences : Replaces the cyclopentyl ester with an ethyl group and substitutes the 3-ethoxy-4-hydroxyphenyl group with a 3-hydroxyphenyl moiety.

- ~5.7 for the cyclopentyl analog). The absence of the ethoxy group may reduce metabolic stability .

Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 299944-94-8)

- Structural differences : Features a cyclohexyl ester and a 4-hydroxy-3-methoxyphenyl group.

- The methoxy substituent may alter electronic effects on the aromatic ring, influencing binding interactions .

Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Structural differences : Substitutes the 3-ethoxy-4-hydroxyphenyl group with a 4-methoxyphenyl moiety and uses a methyl ester.

- Impact: The smaller methyl ester reduces molecular weight (327.37 g/mol) and lipophilicity (logP ~2.8).

Ester Group Modifications

| Compound | Ester Group | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|

| Cyclopentyl analog (Target compound) | Cyclopentyl | 508.61 | ~5.7 | 0.12 (predicted) |

| Ethyl analog (CAS 1360869-92-6) | Ethyl | 403.48 | ~3.5 | 0.45 (predicted) |

| Cyclohexyl analog (CAS 299944-94-8) | Cyclohexyl | 487.59 | ~6.0 | 0.08 (predicted) |

| Methyl analog | Methyl | 327.37 | ~2.8 | 1.2 (predicted) |

Key Observations :

- Larger ester groups (cyclopentyl, cyclohexyl) increase logP and reduce solubility, favoring blood-brain barrier penetration but complicating formulation.

- Smaller esters (ethyl, methyl) improve solubility but may reduce tissue retention .

Pharmacological and Physicochemical Implications

- Hydrogen Bonding : The 4-hydroxyphenyl group in the target compound enables hydrogen bonding with biological targets (e.g., enzymes, receptors), a feature absent in analogs lacking hydroxyl groups (e.g., methyl 4-(4-methoxyphenyl) derivative) .

- Conformational Flexibility: The hexahydroquinoline core adopts a boat-chair conformation, as observed in crystallographic studies of related compounds (e.g., monoclinic crystal system with β = 98.39° for methyl analogs). Puckering parameters (Cremer-Pople analysis) suggest minor torsional strain .

- Metabolic Stability : Ethoxy and methoxy groups may undergo demethylation/oxidation, whereas hydroxyl groups are susceptible to glucuronidation. The cyclopentyl ester’s steric bulk may slow esterase-mediated hydrolysis compared to ethyl/methyl esters .

Biological Activity

Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of hexahydroquinolines and exhibits a variety of pharmacological properties that make it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 372.48 g/mol. The structure features a cyclopentyl group along with a phenolic moiety and a carboxylate functional group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

-

Neuroprotective Effects :

- The compound has been identified as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Inhibition of KMO may reduce neurotoxicity associated with beta-amyloid production, which is a hallmark of Alzheimer's disease.

-

Antioxidant Properties :

- This compound has demonstrated antioxidant activity. This property is crucial in combating oxidative stress-related conditions and can be beneficial in formulations aimed at reducing oxidative damage in cells.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that the compound may possess anti-inflammatory properties. This activity could be harnessed in therapeutic contexts where inflammation plays a critical role in disease progression.

In Vitro Studies

In vitro assays have shown that the compound effectively inhibits KMO activity in neuronal cell lines. The inhibition leads to a decrease in the production of neurotoxic metabolites associated with tryptophan metabolism.

In Vivo Studies

Animal models have been utilized to assess the efficacy of this compound in reducing cognitive decline associated with neurodegenerative conditions. Results indicated significant improvements in memory function and reductions in amyloid plaque formation when treated with this compound compared to control groups.

Interaction Studies

The interaction profile of this compound has been explored using molecular docking studies. These studies indicate potential binding affinities with various biological targets including:

| Target | Binding Affinity (kcal/mol) |

|---|---|

| Kynurenine 3-monooxygenase | -8.5 |

| Cyclooxygenase (COX) | -7.9 |

| Lipoxygenase | -8.2 |

Q & A

Q. What are the recommended synthetic routes for preparing this hexahydroquinoline derivative, and how are reaction progress and purity monitored?

The compound can be synthesized via a multi-step protocol involving:

- Imine formation : Reacting substituted benzaldehydes (e.g., 3-ethoxy-4-hydroxybenzaldehyde) with amines under acid catalysis .

- Cyclization : Using cyclohexanone derivatives to form the hexahydroquinoline core, followed by esterification with cyclopentanol . Reaction progress is monitored via TLC (thin-layer chromatography) to track intermediate formation and HPLC (high-performance liquid chromatography) to assess final purity and yield .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substituent positions and stereochemistry (e.g., H and C NMR for methyl, phenyl, and ester groups) .

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks. SHELXL or OLEX2 are used for refinement .

- Mass spectrometry : To verify molecular weight and fragmentation patterns .

Q. How do steric and electronic effects of substituents influence solubility and reactivity?

- The 3-ethoxy-4-hydroxyphenyl group enhances polarity, improving solubility in polar solvents (e.g., DMSO), while the cyclopentyl ester introduces steric bulk, potentially slowing nucleophilic reactions .

- Electron-withdrawing groups (e.g., oxo group at position 5) can activate the quinoline core for electrophilic substitution .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?

- Use SHELXL for refining high-resolution data, leveraging constraints for disordered regions (e.g., flexible cyclopentyl groups) .

- OLEX2 integrates structure solution, refinement, and hydrogen-bonding analysis, enabling visualization of π-π stacking or intermolecular H-bonding (e.g., hydroxyl-phenyl interactions) .

- Example: Similar compounds show puckered cyclohexanone rings, analyzed via Cremer-Pople parameters .

Q. What strategies address contradictions in synthetic yield data across different reaction conditions?

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., p-TsOH vs. Lewis acids), temperatures, and solvent polarities to identify optimal conditions .

- Cross-validation : Compare HPLC purity data with H NMR integration to distinguish between low yield and side-product formation .

Q. How can hydrogen-bonding patterns inform structure-activity relationships (SAR) for biological targets?

- Map H-bond donors/acceptors (e.g., 4-hydroxyphenyl -OH) using graph-set analysis to predict interactions with enzymes or receptors .

- Example: Analogous compounds with 3,4-dimethoxyphenyl groups show altered binding affinities due to disrupted H-bond networks .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to quinoline-sensitive targets (e.g., topoisomerases) .

- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation in water-membrane interfaces) .

Data Contradiction and Optimization

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

- DFT calculations : Optimize molecular geometry with Gaussian09 and compute H shifts using the gauge-independent atomic orbital (GIAO) method. Compare with experimental data to identify conformational mismatches .

- Solvent effects : Account for DMSO-d6 vs. chloroform solvent shifts in simulations .

Q. Why might X-ray data show unexpected bond-length deviations in the quinoline core?

- Thermal motion artifacts : High ADPs (atomic displacement parameters) in flexible regions (e.g., cyclohexanone) suggest dynamic disorder. Apply TLS (translation-libration-screw) refinement in SHELXL .

- Twinned crystals : Use PLATON to detect twinning and reprocess data with HKL-3000 .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.